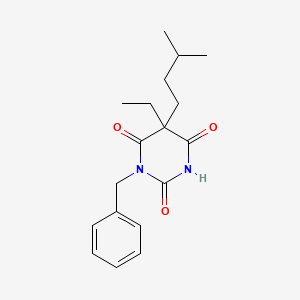

1-Benzyl-5-ethyl-5-isoamyl barbituric acid

Description

Structure

3D Structure

Properties

CAS No. |

73680-98-5 |

|---|---|

Molecular Formula |

C18H24N2O3 |

Molecular Weight |

316.4 g/mol |

IUPAC Name |

1-benzyl-5-ethyl-5-(3-methylbutyl)-1,3-diazinane-2,4,6-trione |

InChI |

InChI=1S/C18H24N2O3/c1-4-18(11-10-13(2)3)15(21)19-17(23)20(16(18)22)12-14-8-6-5-7-9-14/h5-9,13H,4,10-12H2,1-3H3,(H,19,21,23) |

InChI Key |

JNFAJTHZJGSFSA-UHFFFAOYSA-N |

Canonical SMILES |

CCC1(C(=O)NC(=O)N(C1=O)CC2=CC=CC=C2)CCC(C)C |

Origin of Product |

United States |

Chemical Reactivity, Degradation Pathways, and Derivatization of 1 Benzyl 5 Ethyl 5 Isoamyl Barbituric Acid

Investigation of Barbiturate (B1230296) Ring Stability under Diverse Chemical Conditions

The barbiturate ring, a six-membered heterocyclic system, is susceptible to hydrolytic cleavage under both acidic and basic conditions. The presence of substituents at the N1, C5, and C5 positions influences the rate and mechanism of these degradation reactions by altering the electronic and steric properties of the molecule.

Under strongly acidic conditions, 1-Benzyl-5-ethyl-5-isoamyl barbituric acid can undergo hydrolysis, leading to the opening of the pyrimidinetrione ring. While specific kinetic studies on this particular molecule are not extensively documented, the general mechanism for acid-catalyzed hydrolysis of cyclic amides (lactams) provides a probable pathway.

The reaction is initiated by the protonation of one of the carbonyl oxygen atoms (most likely at C2, C4, or C6). This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. The subsequent formation of a tetrahedral intermediate is a key step. This is followed by a series of proton transfers and the cleavage of a carbon-nitrogen bond within the ring, leading to the formation of a ring-opened product, N-(1-benzylcarbamoyl)-2-ethyl-2-isoamylmalonamic acid.

Protonation: A carbonyl oxygen is protonated by an acid catalyst (H₃O⁺).

Nucleophilic Attack: A water molecule attacks the activated carbonyl carbon.

Proton Transfer: A proton is transferred from the attacking water molecule to one of the ring nitrogen atoms.

Ring Opening: The C-N bond cleaves, breaking the ring and forming a carbamic acid intermediate attached to a malonamide (B141969) derivative.

Further Degradation: Depending on the severity of the conditions (e.g., high temperature and acid concentration), the resulting malonuric acid derivative can undergo further hydrolysis and decarboxylation to yield simpler products such as benzylurea, ethylisoamylmalonic acid, and eventually carbon dioxide, ammonia (B1221849), and the corresponding amines.

The stability of the barbiturate ring in acidic media is generally higher than in basic media. Significant degradation typically requires forcing conditions, such as concentrated acid and elevated temperatures.

The barbiturate ring is considerably more susceptible to degradation under basic conditions. The hydrolysis is initiated by the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbons of the ring. For 1,5,5-trisubstituted barbiturates, two primary pathways for ring cleavage have been identified based on studies of similar compounds, such as 1,3-dimethylphenobarbital.

Pathway A: Reversible 1,6-Cleavage The most common initial step is the attack of a hydroxide ion at the C6 (or C4) carbonyl carbon, leading to the cleavage of the N1-C6 bond. This results in the formation of a stable, ring-opened malonuric acid derivative. This reaction is often reversible, and under certain conditions, the ring can re-close to form the original barbiturate.

Pathway B: Irreversible 1,2-Cleavage Alternatively, hydroxide can attack the C2 carbonyl carbon, which is flanked by two nitrogen atoms. This leads to the cleavage of the N1-C2 bond, forming a carbamic acid intermediate. This intermediate is unstable and readily undergoes decarboxylation (loss of CO₂), leading to the formation of N-benzyl-N'-(ethylisoamylacetyl)urea. This pathway is generally irreversible.

The primary degradation products from these pathways include:

2-ethyl-2-isoamylmalonuric acid (from 1,6-cleavage)

N-benzyl-N'-(ethylisoamylacetyl)urea (from 1,2-cleavage and subsequent reactions)

Further hydrolysis of these initial products under prolonged exposure to basic conditions can lead to the formation of 2-ethyl-2-isoamylmalonamide, benzylurea, ethylisoamylacetic acid, and ultimately ammonia and carbon dioxide. The relative prevalence of each pathway is influenced by factors such as the concentration of the base and the reaction temperature.

The following table summarizes the key degradation products under different hydrolytic conditions.

| Condition | Primary Ring-Opened Intermediate | Potential Final Products |

|---|---|---|

| Acid-Catalyzed Hydrolysis | N-(1-benzylcarbamoyl)-2-ethyl-2-isoamylmalonamic acid | Benzylurea, 2-ethyl-2-isoamylmalonic acid, CO₂, Ammonia |

| Base-Catalyzed Hydrolysis (1,6-Cleavage) | 2-ethyl-2-isoamylmalonuric acid | 2-ethyl-2-isoamylmalonamide, Benzylamine (B48309), CO₂ |

| Base-Catalyzed Hydrolysis (1,2-Cleavage) | N-benzyl-N'-(ethylisoamylacetyl)urea | Benzylurea, 2-ethyl-2-isoamylacetic acid |

Dealkylation Reactions at C5 and N1 Positions of the Barbiturate Ring

Derivatization of this compound can be achieved through the selective cleavage of its substituents. The benzyl (B1604629) group at the N1 position and the alkyl groups at the C5 position can be removed under specific reaction conditions, allowing for the synthesis of new barbiturate analogs.

The N-benzyl group is a common protecting group in organic synthesis, and its cleavage from heterocyclic nitrogen atoms has been well-studied. For this compound, N-debenzylation can be achieved through several methods, most notably catalytic hydrogenolysis.

Catalytic Hydrogenolysis: This is a mild and efficient method for N-debenzylation. The reaction typically involves treating the substrate with hydrogen gas (H₂) in the presence of a palladium catalyst, often supported on carbon (Pd/C).

The proposed mechanism involves:

Adsorption: The barbiturate molecule adsorbs onto the surface of the palladium catalyst.

Hydrogenolysis: The N-C bond of the benzyl group is cleaved by hydrogen, leading to the formation of toluene (B28343) and the corresponding N-unsubstituted barbiturate, 5-ethyl-5-isoamyl barbituric acid.

This method is highly effective but can be incompatible with other functional groups in the molecule that are also susceptible to reduction, such as alkenes or alkynes.

Acid-Catalyzed Cleavage: Strong acids can also effect the cleavage of the N-benzyl group. This reaction proceeds via an Sₙ1-type mechanism where the nitrogen atom is first protonated. The subsequent cleavage of the C-N bond is driven by the formation of the stable benzyl carbocation. This method is generally less selective than hydrogenolysis and may also promote hydrolysis of the barbiturate ring.

The carbon-carbon bonds connecting the ethyl and isoamyl groups to the C5 position of the barbiturate ring are generally robust. However, under strongly acidic conditions, cleavage of these groups can occur.

The mechanism is thought to proceed via protonation of the barbiturate ring, which facilitates the cleavage of a C5-alkyl bond to form a stable carbocation. The stability of the potential leaving carbocation plays a significant role in the ease of cleavage. In the case of this compound, the isoamyl group could potentially rearrange to form a more stable tertiary carbocation upon cleavage, making it slightly more labile than the ethyl group under these conditions. However, such reactions typically require harsh conditions that may also lead to the complete degradation of the barbiturate ring.

The selective cleavage of a substituent from either the N1 or C5 position is a significant challenge in the derivatization of this compound. The regioselectivity of the dealkylation process is influenced by several factors:

Bond Strength: The N-C(benzyl) bond is generally weaker and more susceptible to hydrogenolysis than the C-C(alkyl) bonds at the C5 position. This inherent difference in bond strength is the primary reason why catalytic hydrogenation is a selective method for N-debenzylation.

Reaction Conditions: The choice of reagents and conditions is paramount in determining the outcome.

Catalytic Hydrogenolysis (e.g., H₂/Pd-C): Highly selective for N-benzyl group cleavage.

Strongly Acidic Conditions (e.g., HBr, HI): Can potentially cleave both N-benzyl and C5-alkyl groups, as well as induce ring hydrolysis. The selectivity would depend on the relative stability of the resulting carbocations (benzyl > tertiary > secondary > primary).

Oxidative Cleavage: Certain oxidizing agents can selectively cleave N-benzyl groups without affecting C-alkyl bonds.

Steric Hindrance: The steric bulk around the C5 position, with two alkyl substituents, may influence the approach of reagents, potentially favoring reactions at the more accessible N1-benzyl position under certain conditions.

The interplay of these factors allows for a degree of control over the dealkylation process, enabling the targeted synthesis of either N1- or C5-demethylated derivatives, although achieving high selectivity, particularly for C5-dealkylation without ring degradation, remains a synthetic challenge.

The following table provides a summary of dealkylation methods and their regioselectivity.

| Reaction | Typical Reagents | Primary Site of Cleavage | Key Mechanistic Feature |

|---|---|---|---|

| Catalytic Hydrogenolysis | H₂, Pd/C | N1-Benzyl | Cleavage of weaker N-C bond on catalyst surface |

| Strong Acid Cleavage | Conc. HBr or HI | N1-Benzyl and/or C5-Alkyl | Formation of stable carbocation intermediates |

| Oxidative Debenzylation | e.g., (NH₄)₂Ce(NO₃)₆ (CAN) | N1-Benzyl | Single-electron transfer from the benzyl group |

Electrophilic Substitution Reactions on the Barbiturate Ring System

The barbiturate ring, a hexahydropyrimidine-2,4,6-trione, exhibits a complex reactivity profile influenced by its various functional groups. The presence of amide nitrogens, carbonyl groups, and the substituents at the C-5 position and N-1 position dictates the outcome of electrophilic substitution reactions. In the case of this compound, the nitrogen at the 1-position is substituted with a benzyl group, and the carbon at the 5-position is disubstituted with ethyl and isoamyl groups. This substitution pattern significantly influences the sites available for electrophilic attack.

Halogenation Studies and Reactive Intermediate Formation

Direct halogenation of the barbiturate ring in 5,5-disubstituted derivatives is not a common reaction due to the absence of a hydrogen atom at the C-5 position. However, studies on analogous 5,5-disubstituted barbiturates have shown that halogenation can occur under specific conditions, often involving the formation of reactive intermediates. For instance, bromination of 5,5-diethylbarbituric acid in the presence of a base can lead to the formation of an N-bromo derivative.

Electrophilic halogenation would preferentially occur on the aromatic ring of the benzyl substituent. The benzyl group is an ortho-, para-directing group, and thus, halogenation would be expected to yield a mixture of ortho- and para-substituted products. The reaction would proceed through a standard electrophilic aromatic substitution mechanism, involving the formation of a resonance-stabilized carbocation intermediate (a sigma complex).

Table 1: Postulated Products of Electrophilic Bromination of this compound

| Reactant | Reagent | Postulated Major Products |

| This compound | Br₂ / FeBr₃ | 1-(4-Bromobenzyl)-5-ethyl-5-isoamyl barbituric acid (para-isomer) |

| 1-(2-Bromobenzyl)-5-ethyl-5-isoamyl barbituric acid (ortho-isomer) |

Subsequent Nucleophilic Displacement Reactions

Halogenated derivatives of barbiturates can serve as precursors for a variety of nucleophilic displacement reactions, allowing for the introduction of other functional groups. For example, if halogenation were to be achieved at the benzylic position of the N-benzyl group (e.g., forming 1-(α-bromobenzyl)-5-ethyl-5-isoamyl barbituric acid), this derivative would be highly susceptible to SN1 and SN2 reactions. The benzylic carbocation formed in an SN1 pathway would be stabilized by the adjacent phenyl ring.

A variety of nucleophiles, such as amines, alkoxides, and cyanides, could then be used to displace the halide, leading to a range of new derivatives.

Table 2: Potential Nucleophilic Displacement Reactions on a Hypothetical Halogenated Derivative

| Halogenated Derivative | Nucleophile | Potential Product |

| 1-(α-Bromobenzyl)-5-ethyl-5-isoamyl barbituric acid | NH₃ | 1-(α-Aminobenzyl)-5-ethyl-5-isoamyl barbituric acid |

| CH₃O⁻ | 1-(α-Methoxybenzyl)-5-ethyl-5-isoamyl barbituric acid | |

| CN⁻ | 1-(α-Cyanobenzyl)-5-ethyl-5-isoamyl barbituric acid |

Oxidation-Reduction Chemistry Relevant to Barbiturate Transformations

The barbiturate ring itself is relatively stable to mild oxidizing and reducing agents. However, the substituents on the ring can undergo oxidation-reduction reactions. The N-benzyl group is a potential site for oxidation. Strong oxidizing agents, such as potassium permanganate (B83412) or chromic acid, could potentially oxidize the benzylic methylene (B1212753) group to a carbonyl group, yielding a 1-benzoyl derivative.

The isoamyl group at the C-5 position also presents sites susceptible to oxidation, particularly the tertiary carbon atom. However, such reactions would likely require harsh conditions and may lead to degradation of the barbiturate ring.

Reduction of the carbonyl groups of the barbiturate ring is generally difficult to achieve without cleaving the ring. Catalytic hydrogenation might reduce the phenyl ring of the benzyl group to a cyclohexyl ring, but this would require forcing conditions.

Photochemical Reactivity and Light-Induced Transformations

The photochemical reactivity of barbiturates has been a subject of interest, particularly in the context of their degradation. Upon exposure to ultraviolet (UV) light, barbiturates can undergo a variety of transformations. For this compound, the presence of the benzyl group introduces a chromophore that can absorb UV radiation.

Photochemical reactions could involve the homolytic cleavage of the N-benzyl bond, leading to the formation of a benzyl radical and a barbiturate-centered radical. These radicals could then undergo various subsequent reactions, such as dimerization, disproportionation, or reaction with solvent molecules.

Another potential photochemical pathway is intramolecular hydrogen abstraction. If the geometry is favorable, the excited carbonyl group could abstract a hydrogen atom from one of the alkyl substituents or the benzylic position, leading to the formation of a biradical intermediate, which could then cyclize or undergo other rearrangements. While specific studies on this compound are lacking, research on other N-substituted barbiturates suggests that such photochemical transformations are plausible.

Molecular Pharmacology and Receptor Interaction Mechanisms of 1 Benzyl 5 Ethyl 5 Isoamyl Barbituric Acid Pre Clinical Focus

Fundamental Principles of Barbiturate (B1230296) Interaction with Ligand-Gated Ion Channels

Barbiturates are a class of synthetic compounds derived from barbituric acid that function as central nervous system (CNS) depressants. news-medical.net Their primary mechanism of action involves the modulation of ligand-gated ion channels, which are integral membrane proteins that allow the passage of ions upon the binding of a specific chemical messenger (ligand). The principal molecular target for barbiturates in the CNS is the γ-aminobutyric acid type A (GABA A) receptor. news-medical.netrxlist.com

The GABA A receptor is an ionotropic receptor that forms a channel permeable to chloride ions (Cl⁻). news-medical.net GABA, the main inhibitory neurotransmitter in the brain, binds to this receptor, causing the channel to open and allowing Cl⁻ ions to flow into the neuron. youtube.com This influx of negative ions leads to hyperpolarization of the neuronal membrane, making it more difficult for the neuron to reach the threshold for firing an action potential. This inhibitory effect is fundamental to maintaining balanced neural activity in the brain. news-medical.net Barbiturates enhance this inhibitory neurotransmission, leading to a generalized depression of the CNS that can range from mild sedation to anesthesia. news-medical.netwikipedia.org

Exploration of Potential Interactions with Other Neurotransmitter Systems

Barbiturates have been shown to inhibit excitatory neurotransmission by acting as antagonists at ionotropic glutamate (B1630785) receptors. wikipedia.org Specifically, they block the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptor subtypes. treatmentindiana.comnih.govresearchgate.net Glutamate is the principal excitatory neurotransmitter in the CNS, so inhibition of its receptors contributes to the reduction in neuronal excitability. However, some preclinical studies suggest that the inhibition of AMPA receptors may not directly correlate with the anesthetic effects of barbiturates, indicating that GABAergic modulation remains the primary mechanism. nih.gov Their effect on the N-methyl-D-aspartate (NMDA) subtype of glutamate receptors appears to be less significant. scispace.com

Furthermore, barbiturates can inhibit neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs). nih.govnih.gov Both depressant and convulsant barbiturates have been shown to inhibit nAChRs, suggesting this action is not directly responsible for the sedative or anesthetic properties of the drugs. nih.gov

Interactions with the serotonin (B10506) (5-HT) system have also been explored, with evidence suggesting that brain 5-HT levels may play a role in the development of tolerance to the effects of barbiturates, rather than mediating their acute pharmacological actions. nih.gov

Comprehensive Structure-Activity Relationship (SAR) Studies for N1 and C5 Substituents

The pharmacological properties of a specific barbiturate molecule are determined by the chemical groups attached to the core barbituric acid ring, particularly at the N1 and C5 positions.

For a compound like 1-Benzyl-5-ethyl-5-isoamyl barbituric acid , the SAR can be analyzed by considering its unique substituents:

N1 Substituent (Benzyl group): The addition of a substituent on one of the nitrogen atoms, such as the benzyl (B1604629) group at the N1 position, creates a trisubstituted barbiturate. In general, this type of substitution does not fundamentally alter the compound's mechanism of action at the GABA A receptor. The primary influence of a large, lipophilic group like benzyl is on the pharmacokinetic properties of the molecule. Increased lipid solubility can facilitate passage across the blood-brain barrier, potentially leading to a more rapid onset of action.

C5 Substituents (Ethyl and Isoamyl groups): The nature of the two substituents at the C5 position is critical for the CNS depressant activity of barbiturates.

Sum of Carbon Atoms: Optimal sedative-hypnotic activity is generally observed when the total number of carbon atoms in the two C5 side chains is between 6 and 10. For this compound, the substituents are ethyl (2 carbons) and isoamyl (a branched 5-carbon chain), giving a total of 7 carbons. This sum falls directly within the optimal range for potent CNS depressant activity.

Chain Branching: Branched-chain isomers, like the isoamyl group, tend to be more lipid-soluble and thus more potent than their straight-chain counterparts. This branching can also lead to a shorter duration of action.

| Structural Feature at C5 | Effect on Activity/Property | Example |

|---|---|---|

| Total Carbons (both chains) < 6 | Decreased sedative potency | 5,5-diethylbarbituric acid (Barbital) |

| Total Carbons (both chains) = 6-10 | Optimal sedative-hypnotic activity | 5-ethyl-5-isoamylbarbituric acid (Amobarbital) |

| Total Carbons (both chains) > 10 | Decreased sedative potency | - |

| Branched Chain vs. Straight Chain | Increased potency, shorter duration | Pentobarbital (B6593769) (branched) vs. its n-pentyl isomer |

| Aromatic or Alicyclic Ring | Increased potency over aliphatic chains | 5-ethyl-5-phenylbarbituric acid (Phenobarbital) |

Impact of N1-Benzyl Substitution on Receptor Binding Affinity and Efficacy

The substitution of a hydrogen atom with a benzyl group at the N1 position of the barbiturate core is a significant structural modification that can influence the compound's interaction with its primary molecular target, the γ-aminobutyric acid type A (GABA-A) receptor.

Barbiturates are positive allosteric modulators of the GABA-A receptor, binding to a site distinct from GABA itself. youtube.comyoutube.com This binding potentiates the effect of GABA, increasing the duration of chloride channel opening, which leads to neuronal hyperpolarization and central nervous system depression. youtube.com

The addition of an N-alkyl or N-aryl group, such as benzyl, primarily impacts the lipophilicity and steric profile of the molecule.

Receptor Affinity and Efficacy: General SAR principles for barbiturates suggest that N-alkylation does not drastically alter the primary mechanism of action but can modify the potency and duration of action. While some studies on simpler N-methylated barbiturates indicate no significant change in activity, the larger benzyl group could introduce more complex interactions. Research on other classes of CNS-active compounds has shown that N-benzyl substitution can lead to potent activity. For instance, N-benzyl derivatives in other heterocyclic series have demonstrated significant anticonvulsant properties. The benzyl group may engage in additional binding interactions, such as pi-stacking with aromatic amino acid residues within the binding pocket, potentially enhancing binding affinity.

Without direct experimental validation, the N1-benzyl group is hypothesized to enhance the lipophilicity of this compound, potentially leading to a faster onset of action and influencing its binding orientation within the GABA-A receptor's allosteric site.

Role of C5-Ethyl and C5-Isoamyl Groups in Molecular Recognition and Pharmacophore Modeling

The substituents at the C5 position are the primary determinants of a barbiturate's pharmacological activity and potency. All psychotropic barbiturates feature di-substitution at this position. The combination of an ethyl and an isoamyl (3-methylbutyl) group is critical for the molecule's recognition by the receptor.

Lipophilicity and Steric Bulk: The hypnotic and sedative activity of barbiturates increases with lipid solubility, which is largely governed by the size of the C5 alkyl chains. Optimal activity is generally observed when the total number of carbon atoms in both C5 side chains is between 6 and 10. In this compound, the C5 substituents (ethyl with 2 carbons and isoamyl with 5 carbons) total 7 carbons, placing it within this optimal range.

Branching: The isoamyl group is a branched-chain isomer. Within a series of barbiturates, branched-chain isomers tend to exhibit greater activity and a shorter duration of action compared to their straight-chain counterparts. This is attributed to both favorable steric interactions at the receptor and more rapid metabolic degradation.

Pharmacophore Modeling: A general pharmacophore model for barbiturate binding to the GABA-A receptor includes key features such as hydrogen bond donors and acceptors on the pyrimidine (B1678525) ring and a hydrophobic region that accommodates the C5 substituents. The ethyl and isoamyl groups of the target compound would occupy this hydrophobic pocket within the transmembrane domain of the receptor. The specific shape and size of these groups are crucial for a precise fit into this pocket, which is believed to be located at the interface between subunits (e.g., β+/α- interfaces). nih.gov The stereochemistry of the branched isoamyl group can also play a role, as stereoselective binding has been observed for other barbiturates.

Therefore, the 5-ethyl and 5-isoamyl groups are essential for anchoring the molecule within the hydrophobic binding pocket of the GABA-A receptor, conferring the optimal lipophilicity and structural conformation required for potent allosteric modulation.

Comparative Analysis of Receptor Interactions with Structurally Analogous Barbiturates

To understand the unique pharmacological profile of this compound, it is useful to compare it with structurally related, well-characterized barbiturates. The primary analogs for comparison are Amobarbital (its direct non-N-benzylated precursor), Pentobarbital (an isomer of amobarbital), and Phenobarbital (which differs in one C5 substituent).

These barbiturates all act as positive allosteric modulators of GABA-A receptors, but with differing potencies and efficacies. At higher concentrations, they can also directly activate the receptor, acting as GABA mimetics. nih.govnih.gov

Table 1: Comparative Potency of Analogous Barbiturates at the GABA-A Receptor

| Compound | C5-Substituent 1 | C5-Substituent 2 | N1-Substituent | EC₅₀ for IPSC Decay Prolongation (in neocortex) |

|---|---|---|---|---|

| Amobarbital | Ethyl | Isoamyl | H | 103 µM nih.gov |

| Pentobarbital | Ethyl | 1-Methylbutyl | H | 41 µM nih.gov |

| Phenobarbital | Ethyl | Phenyl | H | 144 µM nih.gov |

| This compound | Ethyl | Isoamyl | Benzyl | Data not available |

Comparison with Amobarbital: Amobarbital has the identical C5-ethyl and C5-isoamyl groups but lacks the N1-benzyl substitution. Its EC₅₀ for prolonging inhibitory postsynaptic currents (IPSCs) is 103 µM. nih.gov The addition of the benzyl group to create the target compound would be expected to increase lipophilicity, which may alter its potency. The bulky benzyl group could either enhance binding through new interactions or cause steric hindrance, making its effect on potency difficult to predict without experimental data.

Comparison with Pentobarbital: Pentobarbital is a structural isomer of amobarbital, differing only in the branching of the five-carbon chain at C5. It is significantly more potent than amobarbital (EC₅₀ of 41 µM), highlighting the sensitivity of the receptor's binding pocket to the precise shape of the C5 alkyl groups. nih.gov This demonstrates that subtle changes in the hydrophobic side chains can lead to substantial differences in pharmacological activity.

Comparison with Phenobarbital: Phenobarbital replaces the aliphatic isoamyl group with an aromatic phenyl group, resulting in lower potency for GABA-A receptor modulation (EC₅₀ of 144 µM) compared to pentobarbital and amobarbital. nih.gov This suggests that while an aromatic ring is tolerated at C5, the specific aliphatic interactions of the isoamyl or 1-methylbutyl groups in amobarbital and pentobarbital are more favorable for potentiation at this particular receptor site. The target compound uniquely features an aromatic group at N1 rather than C5, suggesting a distinct interaction profile.

In Silico Modeling and Computational Studies of Ligand-Receptor Dynamics

Computational methods such as molecular docking and molecular dynamics (MD) simulations provide valuable insights into the potential binding modes and dynamics of barbiturates at their receptor sites. researchgate.net While specific studies on this compound are not available, models using analogous compounds can elucidate the binding mechanism.

Binding Site: In silico and experimental studies have identified the binding sites for barbiturates and other general anesthetics within the transmembrane domains (TMDs) of the GABA-A receptor, specifically in cavities at the interfaces between subunits. nih.govnih.gov For α1β3γ2 receptors, key binding residues have been identified at the α+/β− and γ+/β− interfaces. nih.gov

Molecular Docking: Docking simulations of a molecule like amobarbital into a homology model of the GABA-A receptor TMD would likely show the C5-ethyl and C5-isoamyl chains projecting into a hydrophobic pocket formed by transmembrane helices of adjacent subunits. The barbiturate ring would be positioned to form hydrogen bonds with specific polar residues or backbone atoms within this pocket.

Ligand-Receptor Dynamics: Introducing the N1-benzyl group into this model presents an interesting dynamic. Molecular dynamics simulations could predict the conformational flexibility of this group. It might fold back over the barbiturate ring or, more likely, extend into a nearby sub-pocket, potentially interacting with aromatic residues like tyrosine or phenylalanine via π-π stacking. Such an interaction could stabilize the ligand-receptor complex, potentially increasing the affinity or modifying the allosteric effect on the channel gate. Computational studies on other barbiturate derivatives have highlighted the importance of specific hydrogen bonds and hydrophobic interactions in stabilizing the bound state. mdpi.comresearchgate.net

Advanced Analytical and Research Methodologies for the Study of 1 Benzyl 5 Ethyl 5 Isoamyl Barbituric Acid

Spectroscopic Techniques for Structural Characterization and Confirmation

Spectroscopic methods are indispensable for the unambiguous identification and structural confirmation of 1-Benzyl-5-ethyl-5-isoamyl barbituric acid. These techniques provide detailed information about the molecular structure, functional groups, and atomic connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the precise molecular structure of this compound. By analyzing the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) nuclei, a complete structural map can be assembled.

In ¹H NMR spectroscopy of the parent compound, barbituric acid, the imide protons (N-H) typically resonate as a singlet around δ 11.1 ppm in a solvent like DMSO-d₆, while the methylene (B1212753) protons (-CH₂-) of the ring appear at approximately δ 3.47 ppm. chemicalbook.com For this compound, distinct signals corresponding to the protons of the benzyl (B1604629), ethyl, and isoamyl groups would be observed. The benzyl group would show characteristic signals for the aromatic protons in the δ 7.2-7.5 ppm region and a singlet for the benzylic methylene (-CH₂-Ph) protons. The ethyl and isoamyl groups would exhibit complex multiplets corresponding to their respective alkyl protons.

¹³C NMR spectroscopy provides complementary information. For barbiturate (B1230296) structures, the carbonyl carbons (C=O) are typically observed in the δ 160–170 ppm range. The various carbon atoms of the benzyl, ethyl, and isoamyl substituents would give rise to a series of signals in the aliphatic and aromatic regions of the spectrum, allowing for complete structural assignment. NMR is particularly crucial for identifying substitutions at the C5 position. rsc.org

Table 1: Predicted ¹H NMR Chemical Shifts for this compound This table is interactive. Sort by hovering over column headers.

| Functional Group | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| N-H (Imide) | ~11.0 - 11.2 | Singlet |

| Aromatic C-H (Benzyl) | ~7.2 - 7.5 | Multiplet |

| Benzylic CH₂ (Benzyl) | ~4.5 - 5.0 | Singlet |

| CH₂ (Ethyl) | ~1.8 - 2.2 | Quartet |

| CH₃ (Ethyl) | ~0.8 - 1.2 | Triplet |

| CH₂ (Isoamyl) | ~1.5 - 1.9 | Multiplet |

| CH (Isoamyl) | ~1.4 - 1.8 | Multiplet |

Mass Spectrometry (MS) Applications in Derivatization and Degradation Product Analysis

Mass Spectrometry (MS) is a vital tool for determining the molecular weight and fragmentation pattern of this compound, which aids in its identification and the analysis of its derivatives and degradation products. Hydrolysis, occurring under acidic or basic conditions, can lead to the cleavage of the barbiturate ring, forming substituted malonic acid derivatives and urea (B33335).

The mass spectrum of the parent compound would show a molecular ion peak [M]⁺ corresponding to its molecular weight. The fragmentation pattern is highly informative, often involving the loss of the substituents at the C5 position. For instance, the analysis of a related compound, amobarbital (5-ethyl-5-isopentyl-barbituric acid), shows characteristic fragmentation that can be used for its identification. spectrabase.comspectrabase.com

MS is frequently coupled with chromatographic techniques like Gas Chromatography (GC-MS) for enhanced separation and identification. In GC-MS analysis of barbiturates, derivatization is often employed to increase volatility and improve chromatographic performance. A technique known as flash alkylation, which is an on-column derivatization method, can be used to produce N-methylated derivatives, which are then identified by their retention time and mass spectrum. rsc.org This approach is highly effective for analyzing degradation products or metabolites resulting from N-dealkylation or side-chain oxidation.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound. The barbiturate ring has characteristic absorption bands. Strong absorptions corresponding to the C=O stretching vibrations are typically observed in the range of 1700-1757 cm⁻¹. tandfonline.com The N-H stretching vibrations of the imide groups usually appear in the 3200–3400 cm⁻¹ region. Additionally, the presence of the benzyl group would be confirmed by C-H out-of-plane bending absorptions between 700–750 cm⁻¹. It is important to note that barbiturates can exhibit polymorphism, where different crystalline forms of the same compound can produce different IR spectra. oup.comunodc.org Therefore, sample preparation must be consistent to ensure reliable identification. oup.comunodc.org

Ultraviolet-Visible (UV-Vis) spectroscopy is primarily used for the quantitative analysis of barbiturates and as a detection method in liquid chromatography. ijsra.net Barbiturates exhibit characteristic UV absorption maxima due to the electronic transitions within the pyrimidine (B1678525) ring. The detection wavelength for HPLC analysis is often set around 220 nm, as the carbonyl groups facilitate UV detection. rsc.org While not highly specific for structural elucidation on its own, UV-Vis spectroscopy is a fundamental technique for quantification and detection. rsc.org

Chromatographic Separation Techniques for Purity Assessment and Isolation

Chromatographic techniques are essential for separating this compound from impurities, related compounds, or complex matrices, as well as for assessing its purity.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of barbiturates. ijsra.net For this compound, a reversed-phase HPLC method would be the standard approach. rsc.orgunodc.org

Method development typically involves an octadecyl silica (B1680970) (C18) column. rsc.orgunodc.org The mobile phase is usually a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. unodc.orgnih.gov For example, a common mobile phase for barbiturate separation is a mixture of acetonitrile and water. unodc.org Detection is most commonly achieved using a UV detector set at a wavelength around 220 nm or by using a diode array detector (DAD). rsc.orgunodc.org DAD allows for the acquisition of the entire UV spectrum for a peak, which can increase the specificity of the analysis by calculating absorbance ratios at different wavelengths (e.g., A₂₂₀/A₂₅₄ and A₂₄₀/A₂₅₄). rsc.orgtandfonline.com

Table 2: Typical HPLC Parameters for Barbiturate Analysis This table is interactive. Sort by hovering over column headers.

| Parameter | Typical Condition | Reference |

|---|---|---|

| Column | Octadecyl-silica (C18), 5 µm | rsc.orgunodc.org |

| Column Dimensions | 150 mm x 4.6 mm or 250 mm x 4.6 mm | unodc.org |

| Mobile Phase | Acetonitrile:Water (e.g., 30:70 v/v) | unodc.org |

| Flow Rate | 0.9 - 1.5 ml/min | unodc.org |

| Detection | UV at 220 nm or Diode Array Detection (DAD) | rsc.orgunodc.org |

| Injection Volume | 1 - 5 µl | unodc.org |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) offers high separation efficiency and definitive identification for the analysis of this compound, particularly for its volatile derivatives. rsc.org Due to the low volatility of the parent compound, derivatization is a common prerequisite for GC analysis.

The most common derivatization approach involves alkylation, such as methylation, to replace the acidic protons on the nitrogen atoms of the barbiturate ring. This process increases the volatility and thermal stability of the analyte. The resulting N-methylated derivative can be readily separated by GC and identified by its characteristic mass spectrum. rsc.org The sample, dissolved in a solvent like methanol, is mixed with a derivatization reagent and then injected into the GC-MS system. rsc.org The barbiturate is identified based on its retention time and the unique fragmentation pattern of its derivative provided by the mass spectrometer. rsc.org

X-ray Crystallography for Solid-State Structure Determination and Polymorphism Analysis

X-ray crystallography is a powerful analytical technique used to determine the precise arrangement of atoms within a crystalline solid. For a compound like this compound, this method provides invaluable insights into its molecular geometry, intermolecular interactions, and solid-state packing. The resulting three-dimensional structure is fundamental to understanding its physicochemical properties, such as solubility and melting point, which in turn can influence its behavior in biological systems.

The process involves irradiating a single crystal of the compound with a focused beam of X-rays. The diffraction pattern produced by the interaction of the X-rays with the electron clouds of the atoms is collected and analyzed. Through complex mathematical calculations, this diffraction data is converted into a three-dimensional electron density map, from which the positions of the individual atoms can be determined with high precision.

A critical aspect of the solid-state characterization of barbiturates is the investigation of polymorphism, which is the ability of a compound to exist in two or more crystalline forms with different arrangements of molecules in the crystal lattice. nih.govacs.orgnih.gov Different polymorphs of the same compound can exhibit distinct physical properties. The study of polymorphism is therefore of great importance in materials science and pharmaceutical development. Techniques such as powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA) are often used in conjunction with single-crystal X-ray diffraction to identify and characterize different polymorphic forms. For instance, studies on barbital (B3395916) have revealed the existence of multiple polymorphs, with their thermodynamic relationships being established through careful analytical work. nih.govacs.org

| Crystallographic Parameter | Description | Example Value (for a related barbiturate) |

| Crystal System | The symmetry of the crystal lattice. | Monoclinic |

| Space Group | The specific symmetry group of the crystal. | P2₁/c |

| a, b, c (Å) | The lengths of the unit cell axes. | a = 10.5, b = 10.0, c = 11.5 |

| α, β, γ (°) | The angles between the unit cell axes. | α = 90, β = 103, γ = 90 |

| Volume (ų) | The volume of the unit cell. | 1175 |

| Z | The number of molecules in the unit cell. | 4 |

| Density (calculated) (g/cm³) | The calculated density of the crystal. | 1.31 |

| R-factor (%) | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. | < 5 |

This table is illustrative and does not represent experimental data for this compound.

In Vitro Pharmacological Assays for Mechanistic Investigations

To understand how this compound exerts its effects at a molecular level, a variety of in vitro pharmacological assays are employed. These assays are conducted in a controlled laboratory setting, typically using isolated cells or cellular components, to investigate the interaction of the compound with specific biological targets. For barbiturates, the primary target of interest is the γ-aminobutyric acid type A (GABAA) receptor, which is the major inhibitory neurotransmitter receptor in the central nervous system. nih.govyoutube.com

Patch-Clamp Electrophysiology: This is a powerful technique for studying the effects of a compound on ion channels, such as the chloride channel that is an integral part of the GABAA receptor. nih.govfrontiersin.orgmoleculardevices.com In a typical experiment, a small glass micropipette is used to form a high-resistance seal with the membrane of a neuron or a cell expressing GABAA receptors. This allows for the measurement of the electrical currents flowing through single or multiple ion channels in response to the application of GABA and the test compound. By analyzing changes in the frequency, duration, and amplitude of the channel openings, researchers can determine how this compound modulates the function of the GABAA receptor. For example, it can be determined if the compound enhances the effect of GABA, directly activates the receptor, or blocks the channel. nih.gov

Radioligand Binding Assays: These assays are used to determine the affinity of a compound for a specific receptor. nih.govnih.govmdpi.comoncodesign-services.com The technique involves incubating a preparation of cell membranes containing the receptor of interest with a radiolabeled ligand (a molecule that is known to bind to the receptor) and varying concentrations of the test compound. The ability of the test compound to displace the radioligand from the receptor is measured, and from this, the binding affinity (often expressed as the Ki or IC50 value) of the test compound can be calculated. This provides a quantitative measure of how strongly this compound binds to the GABAA receptor.

The following table summarizes key in vitro assays that would be instrumental in characterizing the pharmacological profile of this compound.

| Assay Type | Principle | Information Gained |

| Patch-Clamp Electrophysiology | Measures ion flow through single or multiple ion channels in a cell membrane. | Mechanism of action on GABAA receptor function (e.g., potentiation of GABA, direct gating, channel block). |

| Radioligand Binding Assay | Measures the displacement of a radiolabeled ligand from a receptor by a test compound. | Binding affinity (Ki) of the compound for the GABAA receptor and its specific binding sites. |

| Two-Electrode Voltage Clamp (in Xenopus oocytes) | Measures the total current flowing across the membrane of a large cell expressing the receptor of interest. | Characterization of the compound's effect on the macroscopic currents mediated by specific GABAA receptor subtypes. mdpi.com |

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. echemcom.comechemcom.combas.bgnih.gov For a compound like this compound, QSAR can be a valuable tool for predicting its activity, understanding the structural features that are important for its biological effects, and guiding the design of new, potentially more potent or selective analogs. mdpi.comnih.govnih.govacs.org

The development of a QSAR model typically involves the following steps:

Data Set Compilation: A dataset of structurally related compounds with experimentally determined biological activities is collected.

Molecular Descriptor Calculation: For each compound in the dataset, a set of numerical values, known as molecular descriptors, are calculated. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, lipophilicity, and electronic properties. ucsb.edu

Model Development: Statistical methods, such as multiple linear regression (MLR) or more advanced machine learning algorithms, are used to build a mathematical equation that correlates the molecular descriptors with the biological activity. echemcom.comechemcom.com

Model Validation: The predictive power of the QSAR model is rigorously tested using statistical techniques such as cross-validation and by predicting the activity of a set of compounds that were not used in the model development process.

Once a validated QSAR model is established, it can be used to predict the biological activity of new, untested compounds, including this compound, based solely on their chemical structure. This can help to prioritize which compounds to synthesize and test, thereby accelerating the drug discovery process.

Common molecular descriptors used in QSAR studies of barbiturates are listed in the table below.

| Descriptor Class | Examples | Description |

| Constitutional | Molecular Weight, Number of H-bond donors/acceptors | Describes the basic composition and connectivity of the molecule. |

| Topological | Wiener index, Kier & Hall connectivity indices | Quantifies the branching and shape of the molecule based on its 2D graph representation. |

| Geometrical | Molecular surface area, Molecular volume | Describes the 3D shape and size of the molecule. |

| Physicochemical | LogP (octanol-water partition coefficient), Molar Refractivity | Relates to the lipophilicity and polarizability of the molecule. echemcom.comechemcom.com |

| Quantum Chemical | HOMO/LUMO energies, Dipole moment, Partial atomic charges | Describes the electronic properties of the molecule derived from quantum mechanical calculations. ucsb.edu |

By employing these advanced analytical and research methodologies, a comprehensive scientific profile of this compound can be established, providing a solid foundation for further research and potential applications.

Applications of 1 Benzyl 5 Ethyl 5 Isoamyl Barbituric Acid in Chemical Synthesis and Materials Science Research

Utilization as a Building Block for the Synthesis of Novel Complex Organic Molecules

The barbituric acid scaffold is a well-established building block in organic synthesis due to its reactive sites. mdpi.com For 1-benzyl-5-ethyl-5-isoamyl barbituric acid, its utility as a synthetic intermediate can be envisaged in several ways:

Modification of the Core Structure: The pyrimidine (B1678525) ring can undergo various reactions. While the C-5 position is fully substituted, precluding common reactions like the Knoevenagel condensation, the amide bonds within the ring could potentially be cleaved under specific hydrolytic conditions to yield malonic acid derivatives, which are themselves valuable synthetic precursors.

Functionalization of Substituents: The benzyl (B1604629) group offers a site for aromatic substitution reactions, allowing for the introduction of further functional groups. This could be used to attach the molecule to a polymer support or to build more complex, multi-component molecular architectures.

Platform for Asymmetric Synthesis: The C-5 position is a prostereogenic center. If one of the substituents were introduced enantioselectively, or if a chiral auxiliary were used, the compound could serve as a scaffold for asymmetric transformations, a critical area in the synthesis of pharmacologically relevant molecules. mdpi.com

The synthesis of derivatives from the barbituric acid core is a foundational method for creating a wide array of compounds with potential applications in medicinal chemistry and material science. mdpi.com

Development of Chemical Probes for Investigating Biological Pathways

Chemical probes are essential tools for dissecting complex biological processes. Barbiturate (B1230296) derivatives have been functionalized to serve as probes for detecting various species. researchgate.net this compound could be adapted for such purposes:

Attachment of Reporter Groups: The benzyl group is an ideal handle for introducing reporter tags. For instance, a fluorescent dye could be attached to the phenyl ring, creating a fluorescent probe. The lipophilic nature of the ethyl and isoamyl groups would influence the probe's distribution within a cell, potentially targeting lipid-rich environments.

Hapten Design for Immunoassays: The synthesis of barbiturate derivatives functionalized with reactive groups (like carboxylic acids) allows them to be conjugated to proteins. acs.org This is a key step in developing antibodies for use in screening assays. The unique structure of this compound could be used to generate specific antibodies for detecting this class of N-benzylated barbiturates.

The design of such probes leverages the core barbiturate structure, which can interact with biological systems, and modifies it with functionalities that enable detection and reporting.

Role in Supramolecular Chemistry and Crystal Engineering for Advanced Materials

Supramolecular chemistry relies on non-covalent interactions to assemble molecules into ordered structures. Barbituric acid and its derivatives are cornerstones of supramolecular chemistry and crystal engineering due to their specific hydrogen-bonding capabilities. rsc.orgresearchgate.netresearchgate.net

This compound possesses a distinct set of features for directing molecular assembly:

Altered Hydrogen Bonding: Unlike unsubstituted barbituric acid, which has two N-H hydrogen bond donors, the N-1 benzyl group leaves only one N-H donor. This fundamentally changes the hydrogen-bonding patterns, preventing the formation of common ribbon or rosette motifs and enabling the design of novel supramolecular architectures.

Steric Influence and π-π Stacking: The bulky benzyl and isoamyl groups exert significant steric influence, directing how molecules pack in a crystal lattice. Furthermore, the aromatic benzyl group can participate in π-π stacking interactions, adding another dimension to the intermolecular forces that can be exploited in crystal design.

The presence of multiple hydrogen bond donors and acceptors in the barbiturate core allows for the formation of stable, predictable supramolecular arrangements. researchgate.net By systematically altering substituents, as in the title compound, chemists can fine-tune these interactions to create materials with desired properties.

Table 1: Potential Intermolecular Interactions of this compound

| Interaction Type | Participating Group(s) | Potential Role in Assembly |

|---|---|---|

| Hydrogen Bonding | Remaining N-H group, Carbonyl (C=O) groups | Formation of dimers, chains, or sheets with self or co-formers. |

| π-π Stacking | Benzyl group aromatic ring | Directional packing of aromatic moieties, contributing to crystal stability. |

| Van der Waals Forces | Ethyl and isoamyl side chains | Space-filling and close-packing in the crystal lattice. |

| Steric Hindrance | Benzyl and isoamyl groups | Guides assembly by preventing certain packing modes and favoring others. |

Exploration in Co-crystallization and Solid-State Forms Research

Co-crystallization is a powerful technique used to modify the physicochemical properties of a solid without altering its covalent structure. researchgate.net Barbiturates are well-known to form co-crystals with a variety of "co-former" molecules that have complementary hydrogen-bonding sites. nih.govmdpi.comacs.org

The specific structure of this compound makes it an interesting candidate for co-crystal research:

Novel Co-crystal Formation: With its single N-H donor and three C=O acceptors, the molecule can be paired with co-formers that have complementary functionalities. This could lead to the creation of new solid-state forms with unique properties, such as altered solubility or thermal stability.

Polymorphism Studies: The flexibility of the isoamyl chain and the rotational freedom of the benzyl group may lead to the existence of multiple crystalline forms, or polymorphs. nih.gov Each polymorph can have different physical properties, and research into controlling their formation is a key aspect of materials science.

The formation of a new solid phase through co-crystallization is confirmed by distinct thermal behavior (e.g., melting point) compared to the individual components. acs.org

Design of Targeted Barbiturate Analogs for Specific Research Objectives

In medicinal chemistry and chemical biology, researchers often synthesize a series of related compounds (analogs) to probe structure-activity relationships (SAR). nih.gov this compound serves as a parent structure for designing targeted analogs for research purposes.

Systematic Structural Modification: The N-benzyl group can be easily replaced with other N-alkyl or N-aryl groups to study the effect of electronics and sterics on a target interaction. nih.gov Similarly, the C-5 alkyl chains can be varied in length, branching, or functionality.

Probing Binding Pockets: For a given biological target, such as an enzyme or receptor, a library of analogs based on this scaffold could be synthesized. By systematically changing each substituent, researchers can map the steric and electronic requirements of the binding pocket, leading to the design of more potent and selective research compounds. The lipophilicity, which is heavily influenced by the C-5 substituents, is a critical parameter in such studies. asianpubs.org

This approach allows for a detailed investigation of how molecular structure relates to function, which is a fundamental goal of chemical and pharmaceutical research.

Future Directions and Emerging Research Avenues for N1 Benzyl C5 Ethyl C5 Isoamyl Barbituric Acid

Discovery of Unconventional Synthetic Routes and Sustainable Chemistry Approaches

The classical synthesis of 5,5-disubstituted barbiturates typically involves the condensation of a disubstituted malonic ester with urea (B33335). libretexts.org The subsequent N-alkylation to introduce the benzyl (B1604629) group at the N1 position can be achieved through various methods, often employing benzyl halides in the presence of a base. nih.gov However, future research is poised to move beyond these traditional methods, focusing on more sustainable and efficient synthetic strategies.

Key areas for exploration include:

Green Chemistry Approaches: The use of environmentally benign solvents, catalysts, and reaction conditions is a paramount goal in modern organic synthesis. researchgate.netnih.gov For the synthesis of 1-Benzyl-5-ethyl-5-isoamyl barbituric acid, research could focus on microwave-assisted organic synthesis (MAOS) to accelerate reaction times and improve yields. Furthermore, the exploration of solid-supported catalysts or enzymatic transformations could offer greener alternatives to conventional methods. nih.gov

One-Pot Syntheses: The development of one-pot procedures, where multiple reaction steps are carried out in a single reaction vessel, can significantly improve efficiency and reduce waste. A potential avenue of research is the development of a one-pot synthesis for N-benzylated barbiturates starting from readily available precursors.

Flow Chemistry: Continuous flow synthesis offers several advantages over batch processing, including improved safety, scalability, and product consistency. Investigating the synthesis of this compound using microreactor technology could lead to a more controlled and efficient manufacturing process.

| Synthetic Approach | Potential Advantages |

| Microwave-Assisted Organic Synthesis (MAOS) | Reduced reaction times, increased yields, enhanced reaction selectivity. |

| Biocatalysis | High specificity, mild reaction conditions, reduced environmental impact. |

| Flow Chemistry | Improved safety, enhanced process control, facile scalability. |

Deepening Mechanistic Understanding at the Quantum Chemical Level

Quantum chemical calculations have become an indispensable tool in modern chemistry, providing profound insights into molecular structure, reactivity, and electronic properties. nih.gov For this compound, quantum chemical studies can illuminate several key aspects that are crucial for understanding its potential biological activity.

Future computational studies could focus on:

Conformational Analysis: The three-dimensional shape of a molecule is critical for its interaction with biological targets. Quantum chemical methods can be employed to determine the preferred conformations of the N-benzyl and C5-isoamyl groups and to understand the energetic barriers between different conformers. This information is vital for predicting how the molecule might bind to a receptor.

Electronic Properties: The distribution of electrons within the molecule, including its dipole moment and electrostatic potential, governs its intermolecular interactions. asianpubs.orgasianpubs.org Quantum chemical calculations can provide detailed maps of these properties, offering clues about the nature of its binding to biological macromolecules.

Tautomerism: Barbituric acid and its derivatives can exist in different tautomeric forms. acs.org While the tri-keto form is generally predominant, the presence of other tautomers could influence its chemical and biological properties. Quantum chemical calculations can predict the relative stabilities of different tautomers of this compound in various environments.

Rational Design of Barbiturate (B1230296) Derivatives with Modulated Receptor Selectivity

The primary mechanism of action of most barbiturates involves the positive allosteric modulation of the GABA-A receptor, a ligand-gated ion channel that is the primary mediator of inhibitory neurotransmission in the central nervous system. nih.govmdpi.com However, the lack of subtype selectivity of many older barbiturates contributes to their narrow therapeutic index and undesirable side effects. Future research should focus on the rational design of derivatives of this compound with improved selectivity for specific GABA-A receptor subtypes.

Strategies for achieving this include:

Structure-Activity Relationship (SAR) Studies: By systematically modifying the structure of this compound and evaluating the biological activity of the resulting analogs, researchers can identify the key structural features responsible for its interaction with the GABA-A receptor. nih.gov This information can then be used to design new derivatives with enhanced potency and selectivity.

Computational Modeling and Docking: Molecular docking simulations can be used to predict how this compound and its analogs bind to the allosteric sites on different GABA-A receptor subtypes. tandfonline.com This can help in the rational design of new compounds with a higher affinity for a specific subtype.

Bioisosteric Replacement: The replacement of certain functional groups with other groups that have similar physical or chemical properties (bioisosteres) can lead to compounds with improved pharmacokinetic or pharmacodynamic properties. Research could explore the effect of replacing the benzyl group or the isoamyl group with other substituents to modulate receptor selectivity.

| GABA-A Receptor Subtype | Potential Therapeutic Application |

| α1-containing | Sedation, hypnosis |

| α2/α3-containing | Anxiolysis |

| α5-containing | Cognition enhancement |

Integration with High-Throughput Screening and Combinatorial Chemistry in Chemical Biology

The discovery of new bioactive molecules can be accelerated through the use of high-throughput screening (HTS) and combinatorial chemistry. mdpi.com These technologies allow for the rapid synthesis and evaluation of large libraries of compounds.

Future research in this area could involve:

Combinatorial Library Synthesis: The barbiturate scaffold is well-suited for combinatorial chemistry, as it allows for the introduction of diversity at the N1, N3, and C5 positions. researchgate.net A library of compounds based on the this compound core could be synthesized and screened for a variety of biological activities.

High-Throughput Screening Assays: The development of robust and efficient HTS assays is crucial for the rapid evaluation of large compound libraries. labrulez.com For barbiturate derivatives, these assays could be based on their ability to modulate the activity of the GABA-A receptor or other potential biological targets.

Zebrafish as a Model Organism: The zebrafish has emerged as a powerful model organism for HTS due to its small size, rapid development, and genetic tractability. mdpi.com Zebrafish larvae can be used to screen for the effects of barbiturate derivatives on a variety of behaviors, including sleep, anxiety, and seizure susceptibility.

Contribution to the Broader Field of Heterocyclic Compound Research and Scaffold Development

The barbiturate ring system is a "privileged scaffold" in medicinal chemistry, meaning that it is a structural motif that is capable of binding to a variety of biological targets. researchgate.net Research on this compound and its derivatives can contribute to our understanding of the broader principles of heterocyclic chemistry and drug design.

Potential contributions include:

Scaffold Hopping: The exploration of the structure-activity relationships of this compound could inspire the design of new heterocyclic scaffolds with similar biological activities but improved properties.

Development of New Synthetic Methodologies: The pursuit of novel and efficient synthetic routes to this compound could lead to the development of new synthetic methods that are applicable to a wide range of other heterocyclic compounds.

Elucidation of Structure-Property Relationships: A detailed investigation of the physicochemical and biological properties of this compound will contribute to the broader understanding of how molecular structure influences the properties of heterocyclic compounds.

Q & A

Basic Research Questions

Q. What are the recommended protocols for synthesizing 1-Benzyl-5-ethyl-5-isoamyl barbituric acid, and what analytical techniques are critical for confirming its structure?

- Answer: Synthesis typically involves alkylation at the C5 position of barbituric acid derivatives. For example, 5-ethyl-5-phenyl barbituric acid derivatives are synthesized via condensation reactions using alkyl halides or alcohols under basic conditions . Critical analytical techniques include:

- Nuclear Magnetic Resonance (NMR): To confirm substitution patterns at the N1, C5, and isoamyl groups.

- X-ray Crystallography: Resolves crystal packing and hydrogen-bonding interactions, as demonstrated in studies of structurally similar barbiturates .

- High-Performance Liquid Chromatography (HPLC): Ensures purity and identifies byproducts from intramolecular isomerization .

Q. How can researchers differentiate between intramolecular isomerization products during synthesis of N-substituted barbituric acids?

- Answer: Intramolecular isomerization, such as the conversion of 5-phenyl-5-(3-bromopropyl)barbituric acid to lactams or lactones , can be monitored using:

- Tandem Mass Spectrometry (MS/MS): Identifies fragmentation patterns unique to isomerized products.

- Infrared (IR) Spectroscopy: Detects shifts in carbonyl stretching frequencies caused by ring formation .

- Chromatographic Separation: HPLC or GC-MS resolves isomers with similar polarities .

Advanced Research Questions

Q. What computational modeling approaches predict the reactivity and stability of this compound under varying experimental conditions?

- Answer: Density Functional Theory (DFT) calculations are used to model:

- Tautomeric Equilibria: Predicts dominant tautomers in solution, critical for understanding reactivity .

- Solvent Effects: Molecular dynamics simulations assess stability in polar vs. nonpolar solvents .

- Reaction Pathways: Transition state analysis identifies energetically favorable routes for alkylation or hydrolysis .

Q. How do structural modifications at the N1 and C5 positions influence pharmacological activity in barbituric acid derivatives?

- Answer:

- N1 Substitution: Bulky groups (e.g., benzyl) enhance lipid solubility, affecting blood-brain barrier penetration. This is evaluated via logP measurements and in vitro permeability assays .

- C5 Branching: Isoamyl groups introduce steric hindrance, altering binding to GABA receptors. Structure-activity relationships (SAR) are studied using radioligand binding assays and electrophysiology .

- Case Study: 5-Ethyl-5-isoamyl derivatives show prolonged sedative effects compared to linear alkyl chains, as seen in analogs like amobarbital .

Q. What methodologies are employed to resolve contradictions in reported pharmacological data for barbituric acid derivatives?

- Answer: Contradictions may arise from differences in:

- Species-Specific Metabolism: Comparative studies using hepatic microsomes from humans vs. rodents clarify metabolic stability .

- Experimental Design: Standardized seizure models (e.g., maximal electroshock) reduce variability in anticonvulsant efficacy data .

- Statistical Meta-Analysis: Aggregates data from multiple studies to identify trends obscured by small sample sizes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.